

GPR61 constitutive activity and its physiological relevance

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GPR61 Constitutive Activity: An In-depth Technical Guide

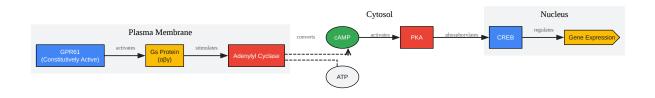
Abstract: G protein-coupled receptor 61 (GPR61) is an orphan receptor, meaning its endogenous ligand has not yet been identified. It is distinguished by its significant constitutive activity, primarily signaling through the Gs-alpha/cAMP pathway.[1][2][3] Predominantly expressed in the brain, particularly in regions associated with appetite and metabolic regulation, GPR61 has emerged as a key player in energy homeostasis.[2][4][5] Evidence from knockout mouse models, which exhibit hyperphagia and obesity, along with human genetic studies linking GPR61 mutations to severe obesity, underscores its physiological relevance.[6] [7][8] This document provides a comprehensive technical overview of GPR61's constitutive activity, its role in physiological processes, and the experimental methodologies used to study its function, targeting researchers and professionals in drug development.

Core Concept: GPR61 Constitutive Activity and Signaling

GPR61 is a Class A orphan GPCR that exhibits ligand-independent signaling, a phenomenon known as constitutive activity.[2][9] This intrinsic activity results in the continuous activation of the heterotrimeric Gs protein. The N-terminal domain of GPR61 is crucial for this activity, functioning as a tethered intramolecular ligand.[10][11] Deletion of the first 25 amino acids of the N-terminus has been shown to abolish this constitutive activity.[11][12]



The canonical signaling pathway for GPR61 involves the Gs-alpha subunit, which, upon activation, stimulates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP). [2][3] This elevation in intracellular cAMP leads to the activation of Protein Kinase A (PKA) and subsequent downstream cellular responses.



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Caption: GPR61 constitutively activates the Gs/cAMP signaling pathway.

Physiological Relevance

GPR61 is predominantly expressed in the brain, including appetite-regulating centers of the hypothalamus and brainstem, the pituitary gland, and the retina.[2][13][14] Its physiological importance is most prominently linked to the regulation of energy homeostasis.

Regulation of Food Intake and Body Weight

Studies using GPR61-deficient (knockout) mice have been instrumental in elucidating its function. These mice exhibit significant metabolic phenotypes, strongly suggesting that GPR61 plays a crucial role in suppressing food intake and regulating body weight.[6][7] The development of inverse agonists, which inhibit the receptor's basal activity, is being explored as a potential therapeutic strategy for wasting disorders like cachexia.[8][15]

Table 1: Phenotypic Characteristics of GPR61 Knockout (KO) Mice



Phenotype	Observation in GPR61 KO Mice vs. Wild-Type	Reference
Food Intake	Marked hyperphagia (increased food intake)	[6][16]
Body Weight	Heavier body weight and obesity	[6][16][17]
Adipose Tissue	Increased visceral fat pad weight and greater fat mass	[6][16]
Liver	Increased liver weight and triglyceride content	[6][16]
Plasma Metabolites	Increased levels of insulin and leptin	[6][16]

| Hypothalamic mRNA | Significantly lower levels of proopiomelanocortin (POMC) and brainderived neurotrophic factor (BDNF) |[6] |

Association with Human Obesity

In humans, genome-wide association studies (GWAS) have linked reduced GPR61 expression to increased Body Mass Index (BMI) and body fat composition.[7][17] Furthermore, studies on individuals with severe obesity have identified missense mutations in the GPR61 gene that are more frequent than in the general population.[7][17] Several of these mutations have been shown to be loss-of-function, reducing the receptor's constitutive activity and cell surface expression.[7][18]

Table 2: Impact of Selected Human GPR61 Mutations on Constitutive Activity



Mutation	Effect on Constitutive Activity (cAMP Production)	Reference
Т92Р	Reduced	[7][17]
R236C	Significantly decreased; compromised Gs protein activation	[7][18]

| R262C | Reduced |[7][17] |

Experimental Protocols for Studying GPR61 Constitutive Activity

Assessing the constitutive activity of GPR61 requires sensitive and quantitative methods. Key experimental approaches focus on measuring downstream second messengers (cAMP), direct G protein activation, and receptor expression at the cell surface.

cAMP Accumulation Assays

These assays quantify the concentration of intracellular cAMP, the direct product of the GPR61 signaling cascade.

Methodology: Homogeneous Time-Resolved Fluorescence (HTRF) Assay

- Principle: This is a competitive immunoassay. cAMP produced by cells competes with a stable cAMP analog labeled with an acceptor fluorophore (e.g., d2) for binding to an anticAMP antibody labeled with a donor fluorophore (e.g., Europium cryptate). High cellular cAMP levels lead to a low HTRF signal, and vice versa.
- Protocol Outline:
 - 1. Cell Culture: Plate HEK293 cells (or other suitable host cells) transiently or stably expressing human GPR61.
 - 2. Incubation: Incubate cells in the presence of a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. For measuring inverse agonism, add test



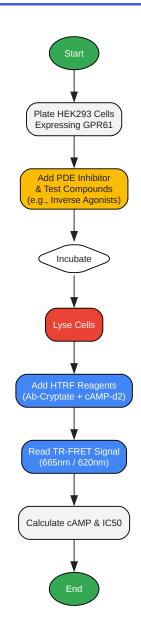




compounds at varying concentrations.

- 3. Cell Lysis: Lyse the cells to release intracellular cAMP.
- 4. Detection: Add the HTRF detection reagents (anti-cAMP antibody-cryptate and cAMP-d2) to the cell lysate.
- 5. Signal Reading: After incubation, read the fluorescence at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) on a compatible plate reader.
- 6. Data Analysis: Calculate the HTRF ratio (665nm/620nm) and determine cAMP concentrations based on a standard curve. For inverse agonists, calculate IC₅₀ values. A recently discovered sulfonamide inverse agonist demonstrated an IC₅₀ of 10 nM in this type of assay.[2][19]





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Caption: Experimental workflow for a GPR61 HTRF cAMP assay.

G Protein Activity Assays

These methods provide a more proximal readout of receptor activation by directly measuring G protein engagement or dissociation.

Methodology: Bioluminescence Resonance Energy Transfer (BRET) for Gs Translocation

• Principle: This assay measures the dissociation of the Gαs and Gβγ subunits upon receptor activation. Gαs is fused to a BRET donor (e.g., NanoLuciferase, Nluc) and Gβ or Gγ is fused



to a BRET acceptor (e.g., Venus or YFP). In the inactive state, the subunits are close, and adding the Nluc substrate results in a high BRET signal. Constitutive activity of GPR61 causes subunit dissociation, leading to a decrease in the BRET signal.[7][20][21]

- Protocol Outline:
 - 1. Transfection: Co-transfect HEK293 cells with plasmids for GPR61, G α s-Nluc, G β , and Gy-Venus.
 - 2. Cell Plating: Plate transfected cells into a white, clear-bottom microplate.
 - 3. Incubation: Incubate cells with vehicle or test compounds.
 - 4. Signal Measurement: Add the Nluc substrate (e.g., furimazine). Immediately measure luminescence at two wavelengths corresponding to the donor and acceptor (e.g., ~460 nm for Nluc and ~535 nm for Venus).
 - 5. Data Analysis: Calculate the BRET ratio (Acceptor emission / Donor emission). A lower BRET ratio indicates higher constitutive Gs activation.

Cell Surface Expression Assays

Quantifying the amount of receptor at the plasma membrane is critical, as mutations can impair trafficking, leading to an apparent loss of activity.[7][17]

Methodology: NanoBiT/HiBiT Assay for Surface Expression

- Principle: GPR61 is N-terminally tagged with the small HiBiT peptide. The larger, complementary LgBiT protein is added to the extracellular medium. LgBiT is cellimpermeable and will only bind to HiBiT-GPR61 at the cell surface, reconstituting a functional NanoLuciferase enzyme. The resulting luminescence is directly proportional to the amount of surface-expressed receptor.[7][17]
- Protocol Outline:
 - 1. Transfection: Transfect cells with the N-terminally HiBiT-tagged GPR61 construct.
 - 2. Incubation: Plate cells and allow for expression.



- 3. Detection: Add the LgBiT protein and the furimazine substrate to the live cells.
- 4. Signal Reading: Measure the luminescence on a plate reader.
- 5. Data Analysis: Compare luminescence signals from cells expressing wild-type vs. mutant GPR61 to determine relative surface expression levels.

Conclusion and Future Directions

GPR61's constitutive activity is a fundamental aspect of its biology, with profound implications for metabolic regulation. The strong link between the loss of GPR61 function and an obesity phenotype in both animal models and humans establishes it as a compelling therapeutic target. [6][7][12] Future research will likely focus on the discovery of additional potent and selective inverse agonists or antagonists for treating metabolic disorders. Furthermore, elucidating the complete structural basis for its constitutive activation could pave the way for novel allosteric modulators.[2][22] The continued application of advanced biochemical and biophysical assays will be essential in deepening our understanding of this important orphan receptor.

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